molecular formula C35H29NO6 B4730481 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]

2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]

Cat. No. B4730481
M. Wt: 559.6 g/mol
InChI Key: GWGXNWZSZAJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is a bis(phenylacetate) ester of a pyridine-containing diol and is commonly referred to as Pyridine Phenol Bisphenol A (PPBPA).

Scientific Research Applications

2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] has been studied extensively for its potential applications in various fields. One of the most promising applications of 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] is in the development of new materials. 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] can be used as a building block for the synthesis of novel polymers, which have unique properties such as high thermal stability, good mechanical strength, and excellent chemical resistance.

Mechanism of Action

The exact mechanism of action of 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] is not fully understood. However, it is believed that 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] acts as a cross-linking agent, which helps to increase the strength and stability of polymers. 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] can also act as a chelating agent, which helps to remove heavy metals from the environment.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] has also been shown to have low toxicity to aquatic organisms, making it a promising candidate for use in environmental remediation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] is its ease of synthesis. 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] can be synthesized using simple and inexpensive starting materials, making it an attractive option for researchers. However, one of the limitations of 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]. One area of research is the development of new materials using 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] as a building block. Researchers can explore the properties of these materials and their potential applications in various fields. Another area of research is the environmental applications of 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate], such as its use in the removal of heavy metals from contaminated water sources. Finally, researchers can explore the potential biomedical applications of 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate], such as its use in drug delivery systems.
Conclusion:
In conclusion, 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, non-toxicity, and low environmental impact make it an attractive option for researchers. Future research on 2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate] can lead to the development of new materials, environmental remediation techniques, and biomedical applications.

properties

IUPAC Name

[4-[6-[4-[2-(2-methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29NO6/c1-24-8-3-5-12-32(24)39-22-34(37)41-28-18-14-26(15-19-28)30-10-7-11-31(36-30)27-16-20-29(21-17-27)42-35(38)23-40-33-13-6-4-9-25(33)2/h3-21H,22-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXNWZSZAJMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)OC(=O)COC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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